molecular formula C12H21O3- B1258333 12-Oxododecanoate

12-Oxododecanoate

Cat. No. B1258333
M. Wt: 213.29 g/mol
InChI Key: KGEACANGAYABKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

12-oxododecanoate is a omega-oxo fatty acid anion that is the conjugate base of 12-oxododecanoic acid, arising from the deprotonation of the carboxy group;  major species at pH 7.3. It is an omega-oxo fatty acid anion, an aldehydic acid anion and a medium-chain fatty acid anion. It is a conjugate base of a 12-oxododecanoic acid.

Scientific Research Applications

Synthesis Applications

12-Oxododecanoate, through its derivatives and related compounds, plays a significant role in various synthesis applications. For instance, the Beckmann rearrangement of cyclododecanone oxime, which is a step in the production of Nylon 12, demonstrates the use of micro–mesoporous catalysts under microwave conditions to achieve high conversions to ω-laurolactam, a key monomer for Nylon 12 production, in a short period (T. D. Conesa et al., 2007). Furthermore, the synthesis and characterization of spinel Li4Ti5O12 anode material for lithium-ion batteries via a novel sol–gel method involving oxalic acid as a chelating agent highlight the versatility of oxododecanoate-related compounds in material science applications (Yan-Jing Hao et al., 2006).

Plant Biology and Biochemistry

In plant biology, 12-oxo-phytodienoic acid (OPDA) serves as a biologically active regulator within the octadecanoid pathway, demonstrating the broader significance of oxododecanoate-related compounds in plant self-defense and signaling mechanisms. The transient "burst" of OPDA/JA in rice seedling leaves upon wounding and treatment with fungal elicitor chitosan underscores its role in plant defense responses (R. Rakwal et al., 2002). Additionally, the efficient synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in vitro enzymatic reaction involving flaxseed extract and allene oxide cyclase further highlights the importance of oxododecanoate derivatives in biochemical research and potential agricultural applications (A. Kajiwara et al., 2012).

Environmental and Material Science

The calibration of the channel that determines the ω-hydroxylation regiospecificity of Cytochrome P4504A1 through the study of 12-halododecanoic acids oxidation provides insights into the biochemical mechanisms underlying the metabolism of similar compounds and their potential environmental impact (Xiang He et al., 2005). Moreover, the electrooxidation studies of oxalic acid at different electrode materials, including dimensionally stable anodes and boron-doped diamond electrodes, showcase the relevance of oxododecanoate derivatives in electrochemical processes and material science research (S. Ferro et al., 2010).

properties

IUPAC Name

12-oxododecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEACANGAYABKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Oxododecanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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